1,9-Diisothiocyanatononane

Description

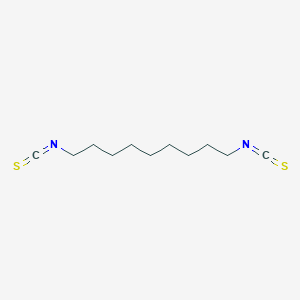

1,9-Diisothiocyanatononane is an aliphatic compound featuring a nine-carbon chain (nonane) with isothiocyanate (-N=C=S) functional groups at both terminal positions (1 and 9). Isothiocyanates are known for their reactivity and applications in polymer chemistry, pharmaceuticals, and agrochemicals, often differing from isocyanates (-N=C=O) in toxicity and solubility due to the sulfur atom .

Properties

CAS No. |

161421-00-7 |

|---|---|

Molecular Formula |

C11H18N2S2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

1,9-diisothiocyanatononane |

InChI |

InChI=1S/C11H18N2S2/c14-10-12-8-6-4-2-1-3-5-7-9-13-11-15/h1-9H2 |

InChI Key |

UTXJKOOXZUHSIO-UHFFFAOYSA-N |

SMILES |

C(CCCCN=C=S)CCCCN=C=S |

Canonical SMILES |

C(CCCCN=C=S)CCCCN=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aliphatic Diisocyanates/Diisothiocyanates

- Hexamethylene Diisocyanate (1,6-Diisocyanatohexane): Structure: Six-carbon chain with isocyanate groups at positions 1 and 6. Properties: Lower molecular weight (≈168.2 g/mol) compared to 1,9-diisothiocyanatononane (hypothetical ≈230 g/mol). Higher volatility and reactivity due to shorter chain length. Applications: Key monomer in polyurethane production. Toxicity: Classified as hazardous due to respiratory sensitization .

- This compound: Hypothesized to exhibit lower volatility and higher lipophilicity (logP) than hexamethylene diisocyanate due to its longer chain and sulfur atoms. Potential applications in crosslinking polymers or anticancer agents, akin to sulfur-containing compounds in .

Aromatic Diisocyanates

- Toluene Diisocyanate (TDI): Structure: Aromatic ring with isocyanate groups at positions 2,4 or 2,6. Properties: Higher reactivity and toxicity compared to aliphatic analogs. Volatile and prone to hydrolysis. Applications: Foam production, coatings.

- Comparison: this compound’s aliphatic structure may confer better hydrolytic stability and lower acute toxicity than TDI, similar to trends observed in aliphatic vs. aromatic isocyanates .

1,9-Nonanedioic Acid

- Structure: Nine-carbon diacid (HOOC-(CH₂)₇-COOH). Synthesis: Produced via oxidation of ricinoleic acid with a 95% yield under optimized conditions . Applications: Precursor for biodegradable polymers. Comparison: Unlike this compound, this compound is polar and water-soluble, highlighting how functional groups dictate applications (e.g., polymers vs. surfactants) .

Structural Isomers and Homologs

- 1,6-Diisothiocyanatohexane: Shorter chain length may reduce lipophilicity (logP ≈2.5 vs. hypothetical ≈4.0 for this compound), affecting membrane permeability. shows that positional isomerism in diazaphenothiazines significantly impacts lipophilicity and ADME properties, suggesting similar trends for diisothiocyanates .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Applications |

|---|---|---|---|---|

| This compound | ~230 | ~4.0 | Low | Polymers, Bioactive |

| Hexamethylene diisocyanate | 168.2 | 2.5 | Insoluble | Polyurethanes |

| Toluene diisocyanate (TDI) | 174.2 | 2.8 | Reacts with water | Foams, Coatings |

| 1,9-Nonanedioic acid | 188.2 | 1.2 | High | Biopolymers |

Table 2: ADME Parameters (Inferred from Diazaphenothiazine Studies)

Key Research Findings

- Synthetic Efficiency: 1,9-Nonanedioic acid’s high-yield synthesis (95%) suggests that optimized methods could be adapted for this compound production .

- Toxicity Profile : Aliphatic diisothiocyanates may exhibit lower acute toxicity than aromatic analogs (e.g., TDI), aligning with trends in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.